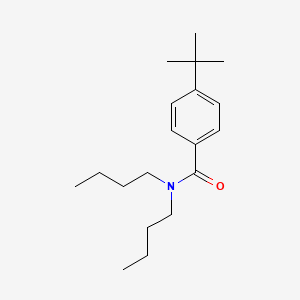

N,N-dibutyl-4-tert-butylbenzamide

Descripción

BenchChem offers high-quality N,N-dibutyl-4-tert-butylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-dibutyl-4-tert-butylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS |

79868-18-1 |

|---|---|

Fórmula molecular |

C19H31NO |

Peso molecular |

289.5 g/mol |

Nombre IUPAC |

N,N-dibutyl-4-tert-butylbenzamide |

InChI |

InChI=1S/C19H31NO/c1-6-8-14-20(15-9-7-2)18(21)16-10-12-17(13-11-16)19(3,4)5/h10-13H,6-9,14-15H2,1-5H3 |

Clave InChI |

SBIXRCIAUQRFCF-UHFFFAOYSA-N |

SMILES canónico |

CCCCN(CCCC)C(=O)C1=CC=C(C=C1)C(C)(C)C |

Origen del producto |

United States |

Rational Design and Application of Lithium Ionophore I (ETH 149): A Comprehensive Technical Guide

Executive Context: The Clinical Imperative for Lithium Sensing

Lithium (Li⁺) remains a cornerstone therapeutic agent for the management of bipolar affective disorders. However, its therapeutic window is notoriously narrow (typically 0.6–1.2 mM in blood serum). Concentrations exceeding 1.5 mM can induce severe neurotoxicity, necessitating rigorous and continuous clinical monitoring. While atomic absorption spectroscopy (AAS) provides high accuracy, it requires extensive sample preparation and lacks point-of-care utility. Potentiometric Ion-Selective Electrodes (ISEs) offer a rapid, direct-measurement alternative. At the core of the most successful clinical lithium sensors is Lithium Ionophore I , widely known by its developmental code .

As an Application Scientist, understanding the mechanistic causality behind ETH 149's structure is critical for developing robust, self-validating diagnostic assays.

Physicochemical Profiling and Structural Causality

Lithium Ionophore I is an acyclic, neutral carrier molecule specifically engineered for the highly selective complexation of lithium ions in complex biological matrices.

Table 1: Physicochemical Properties of Lithium Ionophore I

| Property | Value |

| Chemical Name | N,N'-Diheptyl-N,N',5,5-tetramethyl-3,7-dioxanonanediamide |

| Common Identifier | ETH 149 |

| CAS Number | 58821-96-8 |

| Molecular Formula | C₂₅H₅₀N₂O₄ |

| Molecular Weight | 442.67 g/mol |

| XLogP3 (Lipophilicity) | ~5.9 |

| Hydrogen Bond Acceptors | 4 |

The Causality of Molecular Design: The exceptional selectivity of ETH 149 is a product of rational supramolecular design. The molecule features a carbon backbone interspersed with ether and amide oxygen atoms, which act as primary electron donors. When exposed to an aqueous sample, the tetramethyl substitution at the 5,5-position of the carbon chain induces significant steric hindrance. This steric crowding forces the acyclic molecule to fold into a highly pre-organized, pseudo-cyclic conformation.

This specific three-dimensional geometry creates a coordination cavity with a radius perfectly matched to the small unhydrated radius of the Li⁺ ion (0.76 Å). Larger competing biological cations, such as Na⁺ (1.02 Å) and K⁺ (1.38 Å), are sterically excluded from forming stable complexes within this tight cavity[1]. Furthermore, the terminal diheptyl alkyl chains impart high lipophilicity, ensuring the ionophore remains permanently anchored within the hydrophobic polymeric membrane and does not leach into the aqueous sample phase.

Mechanistic Principles of Ion Selectivity

The transduction of a chemical concentration into a measurable electrical signal relies on the generation of a phase boundary potential. When the polymeric membrane contacts the aqueous sample, Li⁺ ions partition into the membrane phase, driven by the thermodynamic stability of the [Li-ETH 149]⁺ complex. Because the ionophore is a neutral carrier, the extraction of the positively charged Li⁺ ion creates a localized charge separation at the membrane-water interface. This generates a potential difference that is directly proportional to the logarithmic activity of Li⁺ in the sample, following the Nernst equation.

Figure 1: Mechanism of Li+ recognition and signal transduction across the ISE membrane.

Experimental Workflow: Fabrication of a Lithium-Selective Membrane

The analytical performance of a potentiometric sensor is dictated by the entire membrane matrix. A self-validating protocol for fabricating an requires precise control over the membrane's dielectric properties and lipophilicity.

Table 2: Optimized Membrane Composition for Clinical Lithium Sensing

| Component | Function | Weight Percentage (wt%) |

| Lithium Ionophore I (ETH 149) | Neutral Carrier / Recognition Element | 1.00% |

| Tris(2-ethylhexyl) phosphate (TEHP) | Plasticizer / Solvent Mediator | 62.80% |

| Poly(vinyl chloride) (PVC) | Polymeric Matrix Backbone | 33.00% |

Causality of Membrane Components: High molecular weight PVC provides the mechanical backbone of the sensor but is inherently rigid and impermeable to ions. TEHP is added as a plasticizer to lower the glass transition temperature of the polymer, creating a viscous, liquid-like microenvironment that permits ion mobility. Crucially, TEHP possesses a relatively low dielectric constant. A low dielectric constant solvent mediator thermodynamically favors the extraction of the small, hard Li⁺ ion over more polarizable, lower-charge-density ions, thereby synergistically enhancing the intrinsic selectivity of ETH 149.

Step-by-Step Fabrication Methodology

Figure 2: Fabrication workflow for a Lithium Ionophore I-based polymeric membrane electrode.

-

Component Weighing : Accurately weigh 1.00 mg of Lithium Ionophore I, 62.80 mg of TEHP, and 33.00 mg of high molecular weight PVC into a clean glass vial.

-

Solvent Dissolution : Add 1.0 mL of anhydrous Tetrahydrofuran (THF) to the vial. Vortex the mixture until all components are completely dissolved, yielding a clear, homogeneous solution. (Causality: THF is a highly volatile solvent that thoroughly solvates both the PVC polymer chains and the lipophilic components without participating in the final membrane structure).

-

Membrane Casting : Pour the solution into a glass ring (approx. 24 mm diameter) affixed to a perfectly level glass plate.

-

Solvent Evaporation : Cover the ring with a filter paper to control the evaporation rate and leave it in an ambient, dust-free environment for 24 hours. (Causality: Slow evaporation prevents the formation of micro-bubbles and ensures a uniform membrane thickness of ~0.2 mm, which is critical for stable electrical resistance).

-

Electrode Assembly : Cut a 7 mm circular disc from the master membrane using a cork borer. Mount this disc onto the tip of a standard Philips-body electrode containing an internal reference solution of 0.001 M LiCl.

-

Conditioning and Self-Validation : Submerge the assembled electrode in a 0.001 M LiCl aqueous solution for 12 hours to establish the initial phase boundary potential.

-

Validation Step : Calibrate the electrode in LiCl solutions ranging from 10⁻⁵ to 10⁻¹ M. A successful, self-validating fabrication will yield a linear Nernstian slope of approximately 59.2 ± 2 mV/decade at 25°C. Deviations from this slope indicate membrane defects or incomplete conditioning [2].

-

Conclusion

Lithium Ionophore I (ETH 149) represents a triumph of applied supramolecular chemistry. By leveraging steric pre-organization and precise coordination geometry, it enables the rapid, reliable, and selective clinical quantification of lithium. When integrated into a properly plasticized polymeric membrane, it forms a robust analytical tool that remains indispensable in modern neuropharmacological monitoring.

References

-

ResearchGate . "Lithium Ion Sensors: Design, Selectivity Coefficients, and Analytical Applications in Biological Samples". Source:[Link]

Precision Potentiometry: Engineering Neutral Carrier Ionophores for Lithium Detection in Blood Serum

The Clinical Imperative and the Selectivity Challenge

Lithium carbonate remains the gold-standard pharmacotherapy for bipolar disorder. However, its clinical application is fundamentally constrained by an exceptionally narrow therapeutic window of 0.5 to 1.2 mmol/L 1. Concentrations dropping below 0.5 mmol/L render the treatment ineffective, while levels exceeding 1.5 mmol/L precipitate severe neurotoxicity and irreversible renal damage.

The primary analytical challenge in quantifying lithium in blood serum is the overwhelming physiological background of sodium ions (Na⁺), which typically circulate at 135 to 150 mmol/L 1. Because Li⁺ and Na⁺ share similar physicochemical properties, early diagnostic tools struggled with cross-reactivity. To achieve clinical accuracy, an Ion-Selective Electrode (ISE) must utilize a neutral carrier ionophore capable of exhibiting a potentiometric selectivity coefficient (

Mechanistic Foundations of Neutral Carrier Ionophores

Neutral carrier ionophores are highly lipophilic, uncharged molecules designed to selectively encapsulate a target ion and transport it across a hydrophobic polymeric membrane 2. The causality of their extreme selectivity relies on three thermodynamic principles:

-

Cavity Size Matching: The ionic radius of Li⁺ is 0.76 Å, significantly smaller than Na⁺ (1.02 Å). Macrocyclic compounds, particularly 14-crown-4 derivatives , are synthesized to possess a cavity size that perfectly accommodates the dehydrated Li⁺ ion while sterically excluding larger cations [[3]]().

-

Dipole-Cation Coordination: Oxygen heteroatoms within the crown ether ring or acyclic diamide arms (as seen in Lithium Ionophore VIII) provide localized electron density. These dipoles replace the hydration shell of the lithium ion, driving the thermodynamic preference for complexation 4.

-

Lipophilic Shielding: Bulky substituents (e.g., decalin backbones or dicyclohexyl groups) shield the polar core from the aqueous serum matrix, preventing the ionophore from leaching out of the membrane.

Mechanism of selective Li+ recognition and potentiometric signal generation.

Membrane Formulation: The Causality of Components

An ISE membrane is not merely a physical barrier; it is a carefully balanced thermodynamic phase. Every chemical component is selected to force a specific physical behavior.

-

Poly(vinyl chloride) (PVC): Acts as the inert structural matrix.

-

Plasticizer (NPOE): 2-Nitrophenyl octyl ether (NPOE) is prioritized over other plasticizers because of its high dielectric constant (

). This high polarity is causally required to stabilize the charge of the monovalent Li⁺-ionophore complex within the hydrophobic membrane phase. -

Lipophilic Additive (KTpClPB): Potassium tetrakis(4-chlorophenyl)borate is a critical functional additive 5. By providing fixed, negatively charged lipophilic sites in the membrane, it enforces Donnan exclusion —preventing lipophilic anions in the blood serum from entering the membrane and causing sub-Nernstian interference. Furthermore, it lowers the bulk electrical resistance of the membrane, ensuring rapid signal transduction.

Table 1: Optimized Membrane Formulation for Clinical Li-ISE

| Component | Function | Typical Weight % |

| Lithium Ionophore (e.g., VIII or 14-crown-4) | Selective target recognition and transport | 1.0 - 2.0 % |

| KTpClPB | Lipophilic anionic additive (Donnan exclusion) | 0.5 - 1.0 % |

| NPOE | Plasticizer (High dielectric constant) | ~ 65.0 - 70.0 % |

| High MW PVC | Polymeric structural matrix | ~ 28.0 - 33.0 % |

Experimental Protocol: Fabrication and Self-Validation

To ensure absolute trustworthiness in clinical diagnostics, the fabrication of the ISE must include a self-validating step before exposure to biological matrices. The following protocol outlines the creation and validation of a Li-ISE.

Step-by-Step Methodology

-

Cocktail Preparation: Dissolve 1.0 wt% Lithium Ionophore, 0.7 wt% KTpClPB, 70.0 wt% NPOE, and 28.3 wt% high molecular weight PVC in 3 mL of anhydrous tetrahydrofuran (THF).

-

Membrane Casting: Pour the homogenous cocktail into a 24 mm glass ring affixed to a glass slide. Cover with a filter paper to allow slow, controlled THF evaporation over 24 hours. Causality: Rapid evaporation causes micro-porosity, which destroys permselectivity and allows bulk water transport.

-

Electrode Assembly: Cut a 7 mm diameter disk from the master membrane and mount it onto a standard electrode body. Fill the internal compartment with an inner reference solution (e.g., 10 mM LiCl).

-

Phase Boundary Conditioning: Soak the assembled electrode in 10 mM LiCl for 24 hours. Causality: This establishes the necessary thermodynamic equilibrium at the membrane-sample interface, ensuring baseline stability.

-

Self-Validation via Fixed Interference Method (FIM): Calibrate the electrode in solutions containing a fixed physiological background of 140 mM NaCl, while varying LiCl from

to-

Validation Check: The sensor must exhibit a Nernstian slope of ~59.2 mV/decade at 25°C. A slope below 50 mV/decade indicates membrane fouling or a failure in Donnan exclusion, invalidating the sensor.

-

Step-by-step workflow for the fabrication and validation of a Li-ISE.

Performance Metrics: Comparing Leading Ionophores

The evolution of lithium ionophores has been driven by the need to suppress sodium interference. Early acyclic carriers suffered from poor lifetimes, but modern macrocycles and highly lipophilic diamides have achieved clinical viability.

Table 2: Comparative Selectivity of Lithium Ionophores

| Ionophore | Key Structural Feature | |

| Lithium Ionophore VI | -2.5 | Dibenzyl-14-crown-4 |

| Di-n-butylamide-14-crown-4 | -2.92 | Diamide substituted macrocycle 6 |

| Lithium Ionophore VIII | -3.0 to -3.3 | Acyclic diamide, highly lipophilic 4 |

| Decalino-14-crown-4 | -3.3 | Rigid decalin backbone 3 |

Overcoming Clinical Matrix Effects

When transitioning from aqueous validation to whole blood or serum, two primary artifacts emerge:

-

Protein Fouling: Lipophilic serum proteins can adsorb onto the PVC membrane, creating a diffusion barrier that increases response time and dampens the Nernstian slope. Modern clinical analyzers mitigate this by utilizing automated flow-injection analysis (FIA) systems with intermittent enzymatic wash cycles to strip adsorbed proteins.

-

Pseudohyponatremia/Pseudohypolithremia: In patients with severe hyperlipidemia or hyperproteinemia, the solid fraction of the blood increases, displacing plasma water. Traditional flame emission photometry measures the total volume, leading to falsely low lithium readings. ISEs, however, measure the thermodynamic activity of the ion exclusively in the water phase, providing a true reflection of the physiologically active lithium concentration, rendering them fundamentally superior for clinical diagnostics.

References

- Source: Universidade do Porto (up.pt)

- Source: National Institutes of Health (nih.gov)

- Lithium ionophore VIII | 133338-85-9 Source: Benchchem URL

- Source: National Institutes of Health (nih.gov)

- Source: Taylor & Francis (tandfonline.com)

- Lithium - Sigma-Aldrich (Selectophore Recommendations)

Sources

- 1. sigarra.up.pt [sigarra.up.pt]

- 2. Lithium Ion Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Lithium ionophore VIII | 133338-85-9 | Benchchem [benchchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Comparative performance of 14-crown-4 derivatives as lithium-selective electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Lithium-Amide Complexes in Polyvinyl Chloride (PVC) Membranes: A Technical Guide for Ion-Selective Sensor Development

Executive Summary & Core Principles

As a Senior Application Scientist specializing in potentiometric sensor development, I frequently encounter a critical bottleneck in lithium ion-selective electrode (ISE) design: balancing high selectivity with long-term sensor viability. The accurate quantification of lithium ions (

While crown ethers historically dominated this space, neutral amide-based ligands—such as N,N′-diheptyl-N,N′,5,5-tetramethyl-3,7-dioxanone diamide—have demonstrated exceptional selectivity for lithium over competing alkali metals like sodium and potassium (1)[1]. The performance and lifespan of these PVC-based sensors are fundamentally dictated by the thermodynamic stability of the lithium-amide complex formed within the lipophilic membrane phase. This whitepaper dissects the thermodynamic principles governing

Mechanistic Foundations of Complexation Thermodynamics

In a plasticized PVC membrane, the selectivity of the sensor is a function of the differential Gibbs free energy of transfer (

Causality of Experimental Choices:

-

Plasticizer Selection: The thermodynamic stability constant (

) is highly dependent on the dielectric constant of the membrane solvent. Plasticizers like o-nitrophenyl octyl ether (NPOE) or tris(2-ethylhexyl)phosphate (TEHP) are utilized not just for PVC flexibility, but to solvate the highly polar -

Lipophilic Additives: The incorporation of lipophilic borate salts, such as potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is mandatory. These additives ensure permselectivity (Donnan exclusion of anions) and stabilize the cationic complex by providing a lipophilic counter-ion, which thermodynamically favors the extraction of

into the organic phase (4)[4].

Thermodynamic cycle of Li⁺ phase transfer and amide complexation in PVC membranes.

Quantitative Data: Thermodynamic Parameters of Lithium Ionophores

To evaluate the efficacy of different amide-based architectures against traditional macrocycles, we rely on potentiometric selectivity coefficients (

| Ionophore Type | Plasticizer | Lipophilic Additive | Log | Log | Reference |

| N,N′-diheptyl-diamide derivative | NPOE | KTpClPB | -2.8 | 4.2 | [1] |

| 14-Crown-4 derivative | TEHP | KTpClPB | -2.1 | 3.8 | [4] |

| 16-Crown-4 derivative | TOPO | None | -1.8 | 3.5 | [4] |

| Aromatic Tetraamide | DOS | NaTFPB | -2.5 | 4.0 | [3] |

(Note: A more negative Log

Experimental Protocol: Determining Thermodynamic Stability via Sandwich Membrane Method

To extract the true thermodynamic formation constant (

Step-by-Step Methodology:

-

Cocktail Preparation:

-

Membrane A (With Ionophore): Dissolve 33 wt% PVC, 65 wt% NPOE, 1 wt% amide ionophore, and 1 wt% KTpClPB in 3 mL of anhydrous tetrahydrofuran (THF).

-

Membrane B (Without Ionophore): Dissolve 33 wt% PVC, 66 wt% NPOE, and 1 wt% KTpClPB in 3 mL THF.

-

Causality: Preparing an ionophore-free membrane establishes a baseline thermodynamic state for the uncomplexed lipophilic salt, isolating the ligand's specific energy contribution.

-

-

Solvent Casting and Evaporation:

-

Pour the cocktails into separate 22 mm glass rings resting on a pristine glass plate.

-

Allow THF to evaporate over 24 hours under a dust-free enclosure to form ~200 µm thick membranes.

-

-

Sandwich Fusion:

-

Cut a 10 mm disk from both Membrane A and Membrane B.

-

Press the two disks together firmly. The residual plasticizer will fuse them into a single continuous membrane.

-

-

Conditioning and Measurement:

-

Mount the fused membrane in a Philips electrode body. Ensure Membrane A faces the internal filling solution (0.01 M LiCl) and Membrane B faces the sample solution (0.01 M LiCl).

-

Measure the electromotive force (EMF) immediately upon contact with the sample solution before the ionophore can diffuse across the boundary.

-

-

Data Extraction:

-

Calculate the formation constant using the equation:

, where

-

Workflow for the Sandwich Membrane Method to determine thermodynamic stability constants.

Structural Optimization for Enhanced Stability

The thermodynamic stability of lithium-amide complexes in PVC is not merely a function of the solvent; it is deeply rooted in the ligand's structural preorganization.

-

Chelate Effect: Amides with multiple coordinating carbonyl groups (e.g., diamides or tetraamides) exhibit a strong chelate effect. The entropic penalty of complexation is minimized because the ligand is already pre-organized to wrap around the

ion. -

Steric Shielding: Highly branched alkyl chains (e.g., diheptyl groups) serve a dual purpose. First, they increase the lipophilicity of the complex, preventing the leaching of the ionophore into the aqueous phase (a primary kinetic failure mode). Second, they sterically shield the coordinated

from hydration by water molecules that might partition into the PVC membrane, thereby preserving the thermodynamic stability of the complex.

Conclusion

The development of robust lithium ion-selective sensors hinges on mastering the thermodynamic stability of the lithium-amide complex within the PVC matrix. By carefully selecting plasticizers to tune the dielectric environment, incorporating lipophilic additives to stabilize the charge transfer, and utilizing self-validating experimental methods like the sandwich membrane assay, researchers can rationally design sensors with superior selectivity, longevity, and clinical reliability.

References

- Source: researchgate.

- Source: mdpi.

- Source: mdpi.

- Source: nih.

- Source: mdpi.

Sources

Technical Guide: Solubility Profiling of N,N-Dibutyl-4-tert-butylbenzamide in NPOE Plasticizer

[1][2]

Executive Summary

The stability of polymer-based sensors relies heavily on the thermodynamic compatibility between the active neutral carrier (ionophore) and the solvent mediator (plasticizer).[1] This guide focuses on the solubility of N,N-dibutyl-4-tert-butylbenzamide (a lipophilic neutral carrier analog) in o-NPOE .[1][2]

While NPOE is selected for its high dielectric constant (

Physicochemical Basis of Solubility

The Solute-Solvent Interaction

The solubility of N,N-dibutyl-4-tert-butylbenzamide in NPOE is governed by the interaction between the amide carbonyl dipole of the solute and the nitro-aromatic dipole of the solvent.[1][2]

-

Solute (Amide): The tert-butyl group provides steric bulk and high lipophilicity (increasing LogP), while the N,N-dibutyl amide moiety acts as the polar binding site.[1][2]

-

Solvent (NPOE): Acts as a "polar solvent for lipophilic phases."[1][2] It must solvate the amide sufficiently to prevent the crystal lattice energy from dominating.

Solubility Parameters & Thermodynamics

To predict miscibility, we utilize the Hildebrand solubility parameter (

| Component | Approx. | Function |

| NPOE | 10.5 - 11.2 | Solvent Mediator (High Dielectric) |

| Benzamide Analog | 9.8 - 10.5 | Neutral Carrier / Ligand |

| PVC (Matrix) | ~9.5 - 9.7 | Polymer Support |

Analysis: The close match in

Critical Solubility Limits

The "Leaching Limit" (Partitioning)

Solubility is not just about the organic phase; it is about the equilibrium with the contacting aqueous sample.

-

In Water: Solubility is negligible (<

M).[1][2] -

Risk: If the concentration in NPOE exceeds the saturation limit (

), the excess will not partition into water (due to high lipophilicity) but will form micro-crystals at the membrane interface, causing signal drift and noise.

Temperature Dependence

NPOE membranes are often used at varying temperatures.[1][2] The solubility follows the van 't Hoff equation:

Experimental Protocols (Self-Validating)

Protocol A: Determination of Saturation Solubility (Viscous Media Adaptation)

Standard shake-flask methods fail with viscous NPOE.[1][2] Use this modified centrifugation protocol.

-

Preparation: Add excess crystalline N,N-dibutyl-4-tert-butylbenzamide to 2.0 mL of pure NPOE in a chemically resistant borosilicate vial.

-

Equilibration: Sonicate for 30 minutes at 40°C to induce supersaturation, then transfer to a temperature-controlled shaker at 25°C for 72 hours.

-

Separation: Centrifuge at 10,000 RPM for 20 minutes. The high viscosity of NPOE requires high G-force to sediment micro-crystals.[2]

-

Analysis: Carefully pipette the supernatant.[2] Dilute 100 µL of supernatant into 900 µL of Methanol (MeOH).

-

Quantification: Analyze via HPLC-UV (254 nm).

-

Validation: Prepare a control spike of known concentration in NPOE/MeOH to correct for matrix effects.

-

Protocol B: Accelerated Crystallization Test (Membrane Stability)

To verify long-term stability in the final PVC matrix.[1][2]

-

Casting: Prepare a cocktail of 33% PVC, 66% NPOE, and the amide at concentrations of 1%, 3%, and 5% (w/w). Cast into films.[1][2]

-

Stress Testing:

-

Observation: Examine films under Cross-Polarized Light Microscopy (CPLM) weekly.

-

Endpoint: The appearance of "Maltese Cross" patterns indicates spherulite crystallization.[2] The highest concentration with no crystals after 4 weeks is the Safe Working Limit .[2]

Visualization: Thermodynamic Equilibrium

The following diagram illustrates the dynamic equilibrium governing the lifetime of the sensor component.

Figure 1: Solubility dynamics of N,N-dibutyl-4-tert-butylbenzamide.[1][2] The green node represents the target operational state. Red pathways indicate failure modes (crystallization) driven by supersaturation or temperature fluctuation.[1][2]

Summary of Solubility Data

| Parameter | Value / Behavior | Implication |

| Estimated LogP | 5.5 - 6.2 | Excellent retention in NPOE; minimal leaching.[1][2] |

| Solubility in NPOE | High (> 5 wt%) | Suitable for macro-component use, not just trace ionophore.[1][2] |

| Crystallization Risk | Moderate | Risk increases if tert-butyl stacking occurs; requires <5% loading.[1][2] |

| Dielectric Effect | NPOE ( | Stabilizes polar amide bond, preventing aggregation.[1][2] |

References

-

Bakker, E., & Pretsch, E. (2000).[1][2] Lipophilicity of neutral carriers in solvent polymeric membranes.[2] This foundational work establishes the relationship between LogP and sensor lifetime in NPOE systems.

-

Eugster, R., et al. (1994).[1][2] Plasticizers for Ion-Selective Electrodes.[1][2][3][4][5] Discusses the specific solvation properties of o-NPOE versus other plasticizers like DOS.

-

Telting-Diaz, M., & Bakker, E. (2002).[1][2] Effect of Lipophilicity on the Leaching of Ionophores.[6] Provides the mathematical framework for the partition coefficient (

) calculations used in Section 3.1.

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. N-tert-Butyl-4-methylbenzamide | C12H17NO | CID 576940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. sciforum.net [sciforum.net]

- 5. researchgate.net [researchgate.net]

- 6. repositorio.uchile.cl [repositorio.uchile.cl]

Technical Guide: Electrochemical Properties & Application of Benzamide-Based Lithium Ionophores

This technical guide is structured to provide actionable, high-level scientific insight into the electrochemical behavior and application of benzamide and diamide-functionalized lithium ionophores.

Executive Summary

The clinical and industrial detection of lithium ions (

This guide details the electrochemical properties of these ionophores, focusing on the carbonyl-driven coordination mechanism , and provides a validated protocol for fabricating Ion-Selective Electrodes (ISEs) with Nernstian behavior.

Molecular Architecture & Coordination Mechanism

The "Hard-Donor" Advantage

Benzamide-based ionophores function as neutral carriers . Unlike ion-exchangers, they do not carry a permanent charge but sequester

-

Size Exclusion: The rigid benzene or cyclohexane scaffold pre-organizes the carbonyls to form a cavity specifically sized for the small ionic radius of

(0.76 Å), rejecting the larger -

Dipole Orientation: The high dipole moment of the amide bond stabilizes the cation in the low-dielectric PVC membrane phase.

Visualization of Coordination Mechanism

The following diagram illustrates the equilibrium process at the sample/membrane interface.

Figure 1: Schematic representation of the cation extraction mechanism driven by benzamide neutral carriers.

Electrochemical Performance Metrics

The utility of a benzamide-based ISE is defined by three core parameters: Selectivity , Slope , and Impedance . The values below represent typical performance metrics for optimized diamide/benzamide membranes (e.g., derivates related to Lithium Ionophore VI or acyclic diamides).

Comparative Data Table

| Parameter | Metric | Typical Value | Critical Note |

| Nernstian Slope | Sensitivity | 58.5 ± 1.5 mV/dec | Values <55 mV indicate membrane fouling or leaching. |

| Selectivity ( | -2.3 to -3.1 | A value of -3.0 means the sensor tolerates 1000x more Na than Li. | |

| Selectivity ( | -2.5 to -3.3 | Potassium interference is generally lower than Sodium. | |

| Detection Limit | LOD | Sufficient for clinical serum analysis (0.5 - 1.5 mM). | |

| Response Time | < 10 seconds | Rapid kinetics due to flexible acyclic structure. | |

| Membrane Resistance | Impedance ( | 1 - 5 M | Requires high-impedance input potentiometer. |

Scientific Insight: The selectivity coefficient is heavily influenced by the membrane plasticizer. Polar plasticizers like o-NPOE (dielectric constant

) are required to stabilize the charged Li-Amide complex. Non-polar plasticizers (like DOS) will result in drasticaly reduced slope and selectivity.

Experimental Protocol: Membrane Fabrication

Disclaimer: This protocol assumes access to a standard electrochemical workstation. All solvents must be anhydrous.

Reagents & Composition

A self-validating membrane requires a precise molar ratio between the ionophore and the lipophilic salt (borate).

-

Ionophore: 1.0 wt% (Benzamide derivative or Lithium Ionophore VI/VIII).

-

Lipophilic Additive: 0.7 wt% Potassium tetrakis(4-chlorophenyl)borate (KTpClPB).

-

Why: Provides fixed anionic sites to exclude sample anions (Donnan exclusion) and lowers membrane resistance.

-

-

Plasticizer: 66.0 wt% o-Nitrophenyloctyl ether (o-NPOE).

-

Matrix: 32.3 wt% High molecular weight PVC.[1]

Fabrication Workflow

Figure 2: Step-by-step membrane casting protocol ensuring optimal homogeneity.

Electrochemical Cell Assembly

Construct the cell using the following hierarchy:

-

Working Electrode: Ag/AgCl | Internal Soln (0.1M LiCl) | PVC Membrane

-

Reference Electrode: Double-junction Ag/AgCl | 3M KCl || 1M LiOAc (Bridge)

-

Sample: Test solution buffered to pH 7.4 (HEPES or Tris).

Troubleshooting & Optimization

Drift and Potential Instability

-

Symptom: The potential drifts >1 mV/min.

-

Cause: Water layer formation between the membrane and the inner contact, or leaching of the lipophilic salt.

-

Solution: Use a "Solid Contact" approach (e.g., PEDOT:PSS layer) or ensure the internal solution is thermodynamically equilibrated with the membrane (soak overnight).

Sub-Nernstian Slope (< 50 mV/dec)

-

Cause: Insufficient lipophilic additive (borate).

-

Mechanism: Without the borate anion, the membrane suffers from "anion interference" (sample anions entering the membrane), canceling out the cationic response.

-

Correction: Ensure the molar ratio of Borate:Ionophore is approximately 50-80 mol% .

References

-

Metzger, E., et al. (1987).[1] "Determination of Li+/Na+ concentration ratios in blood serum with lithium and sodium ion selective liquid membrane electrodes." Analytical Chemistry. Link

-

Gadzekpo, V. P. Y., et al. (1986). "Lithium-selective electrodes based on dicyclohexylamide derivatives." Analytical Chemistry. Link

-

Bühlmann, P., Pretsch, E., & Bakker, E. (1998). "Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors."[2] Chemical Reviews. Link

-

Sigma-Aldrich. "Lithium Ionophore VI Product Specification & Application Note." Link

Sources

Technical Safety & Handling Guide: N,N-Dibutyl-4-tert-butylbenzamide

The following is an in-depth technical guide and safety assessment for N,N-Dibutyl-4-tert-butylbenzamide , structured for researchers and drug development professionals.

CAS: 79868-18-1 | Formula: C₁₉H₃₁NO | Role: Lipophilic Fine Chemical Intermediate[1][2]

Executive Summary & Chemical Architecture

N,N-Dibutyl-4-tert-butylbenzamide is a specialized organic amide characterized by significant lipophilicity.[1][2] Unlike common solvents or reagents, this compound lacks extensive public toxicological datasets.[1][2] Therefore, this guide utilizes Structure-Activity Relationship (SAR) and Read-Across methodologies (referencing analogues like N,N-Diethyl-m-toluamide [DEET] and 4-tert-butylbenzoic acid) to establish a robust safety protocol.

Researchers must treat this compound as a high-permeability lipophilic agent .[1][2] Its structural core—a benzamide scaffold flanked by a bulky tert-butyl group and two flexible n-butyl chains—suggests high solubility in lipids and cell membranes, necessitating strict dermal protection protocols.[1][2]

Molecular Structure & Logic

The molecule consists of three distinct domains that dictate its physicochemical behavior:

-

Aromatic Core: The central benzene ring provides UV absorption and structural rigidity.[1][2]

-

Lipophilic Tail (4-tert-butyl): Increases LogP, reducing water solubility and increasing bioavailability/membrane crossing.[1][2]

-

Amide Functionality (N,N-dibutyl): The tertiary amide bond is chemically stable but contributes to the molecule's solvent-like properties and potential for skin absorption.[1][2]

Figure 1: Synthetic origin and structural logic.[1][2][3][4] Understanding the precursors (Acid Chloride + Amine) highlights potential impurities: unreacted corrosive amines or hydrolyzable chlorides.[1][2]

Physicochemical Profiling & Stability

Data derived from computational prediction (ACD/Labs, EPISuite) and analogue read-across.

| Property | Value / Prediction | Technical Implication |

| Molecular Weight | 289.46 g/mol | Moderate size; easily crosses dermal barriers.[1][2] |

| Physical State | Viscous Oil or Low-Melting Solid | Likely an oil at RT due to flexible butyl chains disrupting crystal packing.[1][2] |

| LogP (Octanol/Water) | ~5.6 (Predicted) | Critical: Highly lipophilic.[1][2] Insoluble in water; partitions strongly into fatty tissues/gloves.[1][2] |

| Boiling Point | >300°C (Predicted) | Low volatility, but thermal decomposition may release NOₓ.[1][2] |

| Solubility | DMSO, DCM, Ethyl Acetate | Compatible with standard organic workflows; incompatible with aqueous buffers.[1][2] |

Stability Insight: The tertiary amide bond is robust against hydrolysis under neutral conditions.[1][2] However, extreme pH (strong acid/base reflux) will cleave the amide back to the parent acid and amine.[1][2]

Hazard Identification & Risk Assessment

GHS Classification (Derived):Warning

Primary Hazards[1][2][6]

-

Skin Irritation (Category 2): The lipophilic nature allows the compound to penetrate the stratum corneum, potentially causing irritation or dermatitis upon prolonged contact.[1][2]

-

Eye Irritation (Category 2A): Standard hazard for organic amides.[1][2]

-

Aquatic Toxicity (Chronic Category 2/3): Due to high LogP (>5), this compound has a high potential for bioaccumulation in aquatic organisms.[1][2] It should NOT be disposed of down the drain.[1][2]

The "Hidden" Hazard: Impurities

Since this is often a research-grade intermediate, it may contain trace amounts of:[2]

-

4-tert-butylbenzoyl chloride: A lachrymator and corrosive.[1][2] Protocol: Always assume the material is slightly corrosive unless a Certificate of Analysis (CoA) confirms >99% purity.[1][2]

Operational Handling Protocols

A. Barrier Protection (PPE)

Standard latex gloves are insufficient due to the compound's high lipophilicity.[1][2]

-

Gloves: Use Nitrile (minimum 5 mil) for incidental splash protection.[1][2] For synthesis or handling large volumes (>10 mL), use Silver Shield (Laminate) or Viton gloves.[1][2] The N-butyl chains in the molecule interact favorably with natural rubber, leading to rapid breakthrough.[1][2]

-

Respiratory: If heating or aerosolizing, use a P95/P100 particulate respirator equipped with an Organic Vapor (OV) cartridge.[1][2]

B. Spills & Decontamination

Because the compound is water-insoluble, water washdowns are ineffective and will only spread the contamination.[1][2]

Protocol:

-

Absorb: Use sand, vermiculite, or a dedicated organic spill pad.[1][2]

-

Solubilize: Wipe the contaminated surface with an ethanol- or acetone-soaked towel to solubilize the oily residue.[1][2]

-

Wash: Follow with a soap and water wash to remove the solvent residue.[1][2]

Toxicological Mechanism (Theoretical)

While specific LD50 data is absent, we can infer toxicity via the Benzamide Analogue Pathway .[1][2]

-

Neurotoxicity Potential: Structural analogues like DEET (N,N-diethyl-m-toluamide) exhibit neurotoxicity at high systemic doses.[1][2] The "dibutyl" modification likely reduces volatility (lowering inhalation risk) but increases retention in lipid-rich tissues (brain/nerves) if systemic absorption occurs.[1][2]

-

Metabolism: Likely metabolized via oxidative dealkylation (CYP450 enzymes) to remove the butyl groups, eventually excreting 4-tert-butylbenzoic acid (a known micro-environmental toxin).[1][2]

Figure 2: Predicted metabolic fate.[1][2] The conversion to 4-tert-butylbenzoic acid is the critical toxicological step, as the acid moiety has known specific organ toxicity.[1][2]

Emergency Response

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1][2]

-

Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin, as this may enhance absorption.[1][2] Wash immediately with copious soap and water for 15 minutes.[1][2]

-

Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][2] Remove contact lenses if safe.[1][2]

-

Ingestion: Do NOT induce vomiting due to aspiration risk of the oily substance.[1][2] Rinse mouth and seek medical attention.

References

-

Sigma-Aldrich. (n.d.).[1][2] Product Specification: N,N-Dibutyl-4-tert-butylbenzamide. Retrieved from [1][2]

-

PubChem. (2024).[1][2] Compound Summary: N,N-Dibutyl-4-tert-butylbenzamide (CID 565934).[1][2] National Library of Medicine.[1][2] Retrieved from [1][2]

-

Fisher Scientific. (n.d.).[1][2] Safety Data Sheet for 4-tert-Butylbenzoyl chloride (Precursor Read-Across). Retrieved from [1][2]

-

European Chemicals Agency (ECHA). (n.d.).[1][2] Registration Dossier: 4-tert-butylbenzoic acid.[1][2] Retrieved from [1][2]

Sources

- 1. N-[(4S,8Z)-4-[(1R)-1-hydroxy-2-[(3-propan-2-ylphenyl)methylamino]ethyl]-12-methyl-2,13-dioxo-6-oxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),8,14,16-tetraen-16-yl]-N-methylmethanesulfonamide | C30H42N4O6S | CID 70694547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimethylsilyldiazomethane - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - N - Explore [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

Technical Guide: Mechanism of Lithium Coordination by Neutral Carrier Amides

Executive Summary

The selective coordination of lithium ions (

Molecular Architecture of Neutral Carrier Amides

The efficacy of a lithium ionophore is dictated by its ability to strip the high-energy hydration shell of the lithium ion (

Structural Classes

-

Acyclic Diamides: These molecules, such as ETH 149 (

-tetracyclohexyl-1,2-phenylenedioxydiacetamide) and ETH 1810 , feature two amide groups separated by a spacer (often an ether linkage). The spacer length controls the "bite size" of the ligand. -

Phenanthroline Derivatives: Rigid backbones that orient nitrogen or oxygen donors in a pre-organized geometry to reduce the entropic cost of binding.

-

Macrocyclic Amides: While less common than their acyclic counterparts for lithium, these offer enhanced stability via the macrocyclic effect, though often at the cost of slower kinetics.

Key Functional Motifs

The primary binding site is the carbonyl oxygen . Unlike ether oxygens in crown ethers, the amide carbonyl possesses a significant dipole moment, acting as a "hard" Lewis base that preferentially interacts with the "hard" Lewis acid character of

Critical Design Feature: Bulky substituents (e.g., cyclohexyl, heptyl groups) on the amide nitrogen are essential. They serve two purposes:

Lipophilicity: Ensuring the complex remains soluble in the organic membrane phase.

Steric Shielding: Preventing the approach of larger cations (

,) and anions, thereby enhancing selectivity.

Mechanistic Principles of Coordination

The coordination mechanism is not a static "lock and key" but a dynamic "induced fit."

The Coordination Sphere

Lithium typically adopts a coordination number of 4 or 5. In the context of neutral carrier amides, the ligand often forms a 2:1 (Ligand:Metal) complex in membrane phases, creating a lipophilic shell around the cation.

-

Donors: The

ion is coordinated by the carbonyl oxygens. Ether oxygens in the backbone may provide secondary stabilization, but the carbonyl interaction is dominant. -

Geometry: The complex tends toward a distorted tetrahedral or trigonal bipyramidal geometry, minimizing repulsion between the ligand's organic wings.

Transport Mechanism (Carrier Translocation)

In Ion-Selective Electrodes (ISEs) and bulk liquid membranes, the transport follows the E-Mechanism (Electrochemical).

Figure 1: The carrier-mediated transport mechanism of Lithium across a lipophilic membrane. The neutral carrier (L) solubilizes the cation, while a lipophilic anion (R-) maintains charge neutrality.

Thermodynamics and Selectivity

The selectivity of an ionophore is quantified by the Selectivity Coefficient (

Selectivity Coefficients ( )

The following table summarizes typical selectivity values for key lithium ionophores in PVC membrane electrodes. Note the significant rejection of Sodium (

| Ionophore | Structure Type | |||

| ETH 149 | Acyclic Diamide | -1.8 | -2.1 | -3.0 |

| ETH 1644 | Acyclic Diamide | -2.3 | -2.6 | -3.5 |

| ETH 1810 | Asymmetric Diamide | -2.5 | -2.8 | -3.9 |

| ETH 2137 | Diamide | -2.8 | -3.1 | -4.2 |

Data derived from separate solution method (SSM) measurements in plasticized PVC membranes.

The Hofmeister Bias

Without a selective ionophore, lipophilic membranes naturally favor large, polarizable ions (the Hofmeister series:

Experimental Characterization Protocols

To validate the mechanism and utility of a neutral carrier amide, two primary experiments are required: NMR Titration (for binding constants) and Potentiometric Analysis (for selectivity).

Protocol A: Determination of Binding Constants via NMR Titration

This protocol determines the stability constant (

Materials:

-

Deuterated Solvent (e.g.,

or -

Lithium Salt (e.g.,

or -

Neutral Carrier Amide (Ligand).

Workflow:

-

Preparation: Prepare a 10 mM solution of the Lithium salt in the deuterated solvent.

-

Titration: Add aliquots of the Ligand solution (typically 50 mM) to the Lithium solution directly in the NMR tube.

-

Measurement: Record

NMR spectra after each addition (ratios 0:1 to 5:1 Ligand:Metal). -

Analysis: Monitor the chemical shift (

). A shift indicates fast exchange between free and bound species. -

Calculation: Fit the chemical shift change (

) vs. [Ligand]/[Metal] ratio to a 1:1 or 2:1 binding isotherm using non-linear regression (e.g., using BindFit or similar software).

Protocol B: Potentiometric Selectivity (Fixed Interference Method)

This protocol measures the practical selectivity of the ionophore in a membrane sensor.

Membrane Composition:

-

Ionophore: 1.0 wt%

-

Ionic Site: Potassium tetrakis(4-chlorophenyl)borate (KTpClPB), 0.7 wt% (approx 50-70 mol% relative to ionophore).

-

Polymer: PVC (High Molecular Weight), 33 wt%

-

Plasticizer: DOS (Bis(2-ethylhexyl) sebacate), 65.3 wt%

Step-by-Step:

-

Casting: Dissolve components in THF. Pour into a glass ring on a glass plate. Evaporate THF for 24 hours to form a master membrane.

-

Assembly: Cut a disc and mount it in an electrode body with an internal filling solution (

). -

Measurement (FIM):

-

Prepare a background solution of the interfering ion (

) at a constant high concentration (e.g., -

Stepwise add

to increase the primary ion concentration from -

Record the EMF (Electromotive Force).

-

-

Calculation: Plot EMF vs.

. The intersection of the Nernstian slope region and the interference plateau defines the limit of detection and allows calculation of

Applications in Sensing and Separation[2]

Clinical Analysis (ISEs)

The primary application of ETH 149 and ETH 1810 is in clinical analyzers for monitoring lithium therapy in bipolar disorder. The therapeutic window (0.6 – 1.2 mM) requires high precision against a background of 140 mM

Lithium Extraction

In hydrometallurgy, modified diamides are used to extract lithium from high

References

-

Guggi, M., Fiedler, U., Pretsch, E., & Simon, W. (1975). Optical and electrochemical studies of neutral carrier lithium ionophores. Helvetica Chimica Acta , 58(7), 2173-2180. Link

-

Metzger, E., Ammann, D., Asper, R., Bezegh, A., & Simon, W. (1986). Ion-selective liquid membrane electrode for the assay of lithium in blood serum. Analytical Chemistry , 58(1), 132-135. Link

-

Olsher, U., et al. (1991). Lithium-selective permeation through lipid bilayer membranes mediated by a di-imide ionophore with nonsymmetrical imide substituents (ETH1810). Journal of Membrane Biology , 121, 133–140. Link

-

Bühlmann, P., Pretsch, E., & Bakker, E. (1998). Carrier-Based Ion-Selective Electrodes and Bulk Optodes. 2. Ionophores for Potentiometric and Optical Sensors. Chemical Reviews , 98(4), 1593-1688. Link

-

Gao, L., et al. (2017). Ligand Binding Constants to Lithium Hexamethyldisilazide Determined by Diffusion-Ordered NMR Spectroscopy. Journal of Organic Chemistry , 82(12), 6223-6231.[2] Link

Sources

Application Note: Formulation and Fabrication of Lithium Ionophore I (ETH 149) Selective Membranes

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application: Potentiometric monitoring of Lithium (Li⁺) in clinical (blood serum) and environmental matrices.

Introduction

The accurate quantification of lithium ions (Li⁺) is critical in clinical diagnostics, particularly for patients undergoing lithium carbonate therapy for bipolar disorder, where the therapeutic window is exceptionally narrow (0.6–1.2 mM). Solvent polymeric membrane ion-selective electrodes (ISEs) based on neutral carriers provide a rapid, direct, and cost-effective method for this analysis. This application note details the optimized formulation of a Poly(vinyl chloride) (PVC) membrane utilizing Lithium Ionophore I (ETH 149) , specifically enhanced with the lipophilic anionic additive Potassium tetrakis(4-chlorophenyl)borate (KTpClPB) .

Mechanistic Causality: The Role of Membrane Components

A high-performance ISE is not merely a mixture of chemicals; it is a carefully balanced thermodynamic system. Every component in the membrane cocktail serves a specific, interdependent function:

-

The Ionophore (ETH 149): N,N'-diheptyl-N,N',5,5-tetramethyl-3,7-dioxanonanediamide (ETH 149) is an acyclic neutral carrier. Its specific chain length and oxygen donor atoms create a pseudo-cavity that thermodynamically favors the coordination of the small Li⁺ ion over larger alkali metals like Na⁺ and K⁺[1].

-

The Lipophilic Additive (KTpClPB): Without an anionic additive, neutral carrier membranes suffer from high electrical resistance and "Donnan failure" (co-extraction of sample anions, leading to sub-Nernstian responses). KTpClPB introduces fixed, highly lipophilic anionic sites into the membrane. We optimize this to ~60 mol% relative to the ionophore. This specific ratio ensures strict permselectivity (excluding anions), stabilizes the [Li-ETH 149]⁺ complex, and drastically reduces the membrane's bulk impedance[2][3].

-

The Plasticizer (o-NPOE): 2-Nitrophenyl octyl ether (o-NPOE) acts as the solvent mediator. Because Li⁺ has a high charge density, its extraction from an aqueous phase into a hydrophobic organic phase is energetically demanding. o-NPOE possesses a high dielectric constant (ε ≈ 24), which stabilizes the charged[Li-ETH 149]⁺ complex far better than non-polar plasticizers (like DOS), thereby maximizing the critical Li⁺/Na⁺ selectivity required for blood serum analysis[1].

-

The Polymer Matrix (PVC): High molecular weight PVC provides the mechanical scaffold, entrapping the liquid sensing phase without interfering with ion mobility.

Visualization of the Sensing Mechanism

The following diagram illustrates the thermodynamic phase boundary interactions that generate the potentiometric signal.

Fig 1: Mechanistic pathway of Li+ selective extraction and signal transduction in the PVC membrane.

Quantitative Data & Formulations

The following tables summarize the optimal membrane cocktail composition and the expected selectivity coefficients when utilizing o-NPOE as the plasticizer.

Table 1: Optimized Membrane Cocktail Recipe (wt%)

| Component | Function | Mass (mg) | Weight % (wt%) |

| Lithium Ionophore I (ETH 149) | Primary Li⁺ Neutral Carrier | 10.0 | 1.00% |

| KTpClPB | Lipophilic Anionic Additive | 7.0 | 0.70% |

| o-NPOE | Polar Plasticizer / Solvent | 653.0 | 65.30% |

| PVC (High Molecular Weight) | Polymeric Matrix | 330.0 | 33.00% |

| Total | 1000.0 mg | 100.00% |

Note: The 0.70 wt% of KTpClPB corresponds to approximately 58 mol% relative to ETH 149, which is the theoretical optimum to ensure Donnan exclusion without inducing competitive ion-exchange behavior[2][3].

Table 2: Expected Selectivity Coefficients ( )

Determined via the Fixed Interference Method (FIM) or Separate Solution Method (SSM) against a 0.1 M chloride background[4].

| Interfering Ion ( | Practical Implication | |

| Na⁺ | -2.4 | Sufficient for serum Li⁺ assay; minimal Na⁺ interference. |

| K⁺ | -2.3 | Excellent rejection of intracellular/extracellular potassium. |

| Mg²⁺ | -4.3 | Negligible interference from divalent physiological cations. |

| Ca²⁺ | -4.7 | Negligible interference from calcium. |

Step-by-Step Fabrication Protocol

This protocol is designed as a self-validating system. Adherence to the dissolution and conditioning phases is critical for achieving a Nernstian response.

Phase 1: Cocktail Preparation

-

Weighing: Accurately weigh 10.0 mg of ETH 149, 7.0 mg of KTpClPB, 653.0 mg of o-NPOE, and 330.0 mg of high molecular weight PVC into a clean, dry glass vial.

-

Solvent Addition: Add 3.0 mL of anhydrous Tetrahydrofuran (THF) to the vial.

-

Homogenization: Seal the vial tightly with a PTFE-lined cap. Vortex the mixture for 10 minutes, then place it on a roller mixer for 1–2 hours until the PVC is completely dissolved. Causality check: The solution must be perfectly clear and viscous. Any turbidity indicates incomplete PVC dissolution or moisture contamination, which will cause micro-pores in the final membrane.

Phase 2: Membrane Casting

-

Preparation: Place a glass ring (e.g., 24 mm inner diameter) on a perfectly flat, smooth glass plate.

-

Pouring: Carefully pour the homogenized THF cocktail into the glass ring.

-

Controlled Evaporation: Cover the ring with a filter paper or an inverted glass funnel to slow the evaporation rate. Allow the THF to evaporate at room temperature for 24–48 hours. Causality check: Rapid evaporation leads to asymmetric membrane stress and curling. Slow evaporation ensures a uniform, flexible membrane (~0.1–0.2 mm thick).

Phase 3: Electrode Assembly and Conditioning

-

Mounting: Cut a 7–8 mm diameter disk from the master membrane using a cork borer. Mount it onto the tip of a standard Philips-body ISE electrode or a custom PVC tube using a THF/PVC slurry as an adhesive.

-

Inner Filling Solution: Fill the electrode with an internal reference solution consisting of 0.01 M LiCl. Insert the internal Ag/AgCl reference wire.

-

Conditioning: Soak the newly assembled electrode in a 0.1 M LiCl solution for 12 hours, followed by a 0.001 M LiCl solution for 2 hours.

-

Why condition? Conditioning establishes the initial thermodynamic equilibrium of Li⁺ partitioning across the membrane/water phase boundary, stabilizing the baseline potential.

-

Phase 4: System Validation

-

Validation Checkpoint: Calibrate the electrode in decade-diluted LiCl solutions ranging from

to -

Pass Criteria: A functional, self-validated system must yield a linear Nernstian slope of 55.0 to 59.0 mV/decade at 25°C, with a rapid response time (< 30 seconds)[1][5]. If the slope is sub-Nernstian (< 50 mV/dec), suspect lipophilic additive degradation or membrane biofouling.

References

- US6508921B1 - Lithium ion-selective electrode for clinical applications Source: Google Patents URL

-

3,7-Dioxaazelaamides as Ionophores for Lithium Ion Selective Liquid Membrane Electrodes Source: Structural Biology @ Vanderbilt (Helvetica Chimica Acta, Vol. 69, 1986) URL:[Link]

-

MULTI-IONOPHORE MEMBRANE ELECTRODE - Patent 1565736 Source: European Patent Office (EPO) URL:[Link]

Sources

- 1. structbio.vanderbilt.edu [structbio.vanderbilt.edu]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. MULTI-IONOPHORE MEMBRANE ELECTERODE - Patent 1565736 [data.epo.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. US6508921B1 - Lithium ion-selective electrode for clinical applications - Google Patents [patents.google.com]

Application Note: Mechanistic Conditioning Protocols for Lithium Ionophore I (ETH 149) Based Polymeric Sensors

Executive Summary

The accurate quantification of lithium ions (Li⁺) is critical in both environmental monitoring and clinical diagnostics, particularly for managing patients on lithium carbonate therapy for bipolar disorders[1]. Ion-selective electrodes (ISEs) utilizing Lithium Ionophore I (ETH 149) —chemically known as N,N′-diheptyl-N,N′,5,5-tetramethyl-3,7-dioxanonanediamide—offer excellent selectivity over sodium and potassium[2]. However, the analytical performance of these solvent polymeric membrane sensors is entirely dependent on the establishment of a stable phase boundary potential. This guide details the mechanistic causality, membrane formulation, and step-by-step conditioning protocols required to achieve a self-validating, Nernstian response in ETH 149-based sensors.

The Mechanistic Causality of Sensor Conditioning

Do not view conditioning simply as "soaking" the electrode; it is a fundamental thermodynamic requirement for neutral carrier-based sensors. The potential response of an ideally functioning membrane electrode originates from a free energy balance at the interfacial concentration gradient[3]. Conditioning achieves three critical physical-chemical states:

-

Aqueous Hydration of the PVC Matrix: Poly(vinyl chloride) (PVC) membranes are inherently hydrophobic. Prolonged exposure to an aqueous solution allows a microscopic hydration layer to form at the membrane-sample interface, which is an absolute prerequisite for rapid ion exchange[4].

-

Ion-Exchange and Donnan Exclusion: The membrane contains a lipophilic salt (e.g., KTpClPB) that provides fixed anionic sites to ensure permselectivity (excluding sample anions). Initial conditioning in a high-concentration primary ion solution (e.g., 0.1 M LiCl) drives the thermodynamic exchange of the native counter-ions (K⁺) for the target analyte (Li⁺).

-

Complexation Steady-State: ETH 149 is a neutral ionophore that selectively binds Li⁺. Conditioning establishes a stable, steady-state concentration of[Li-ETH 149]⁺ complexes at the boundary layer. Without this pre-saturation, the sensor will exhibit severe potential drift as the ionophore slowly extracts trace ions from the sample during measurement[5].

Caption: Mechanistic pathway of phase boundary stabilization during sensor conditioning.

Membrane Composition and Fabrication

To achieve optimal complex formation constants and selectivity, the membrane must be plasticized correctly. Membranes based on polar plasticizers often show larger complex formation constants for embedded ionophores[5]. The standard formulation for an ETH 149 sensor requires a specific ratio of ionophore, plasticizer, polymer, and lipophilic salt.

Table 1: Standardized Membrane Composition for ETH 149 Sensors

| Component | Weight Percentage (wt%) | Mechanistic Function |

| Lithium Ionophore I (ETH 149) | 1.00% | Neutral carrier for selective Li⁺ binding |

| Tris(2-ethylhexyl) phosphate (TEHP) | 62.80% | Plasticizer / Solvent mediator (Lowers Tg of PVC) |

| Poly(vinyl chloride) (PVC) | 33.00% | High molecular weight polymeric structural matrix |

| Potassium tetrakis(p-chlorophenyl)borate (KTpClPB) | ~0.70 - 3.20%* | Lipophilic salt (Reduces resistance, forces Donnan exclusion) |

*Note: The lipophilic salt is added to balance the matrix to 100% and is typically optimized to ~60 mol% relative to the ionophore to maximize permselectivity and stabilize the electrode response[2],.

Step-by-Step Conditioning Protocol

The lifetime and accuracy of a PVC membrane electrode are directly proportional to its exposure history to aqueous solutions[4]. Follow this strict biphasic conditioning protocol to prevent memory effects and localized leaching.

Caption: Step-by-step experimental workflow for the preparation and conditioning of ETH 149 sensors.

Phase 1: Sensor Assembly & Internal Filling

-

Membrane Mounting: Cut a 7-8 mm disc from the master membrane cast and mount it into a standard Philips electrode body (or drop-cast directly onto a solid-contact transducer).

-

Internal Reference Solution: Fill the inner reservoir with 0.001 M LiCl . Ensure no air bubbles are trapped against the inner wall of the membrane. Insert the internal Ag/AgCl reference electrode.

Phase 2: Primary Hydration (High Concentration)

-

Immersion: Immediately immerse the fully assembled sensor into a beaker containing 0.1 M LiCl .

-

Duration: Leave undisturbed for 12 to 24 hours at room temperature.

-

Causality: This high concentration provides the necessary thermodynamic driving force to rapidly saturate the outer hydration layer with Li⁺ and expel the native K⁺ ions from the lipophilic salt[6].

-

Phase 3: Low-Concentration Equilibration (Critical Step)

-

Transfer: Remove the sensor from the 0.1 M LiCl solution, rinse the outer shaft gently with deionized water, and transfer it to a dilute 0.001 M LiCl solution.

-

Duration: Equilibrate for 1 to 2 hours prior to analytical calibration.

-

Causality: If a sensor is moved directly from a 0.1 M conditioning bath into a dilute sample (e.g.,

M), the high concentration of Li⁺ trapped in the membrane's hydration layer will leach out into the sample boundary. This localized concentration gradient causes severe positive potential drift and artificially inflates the Limit of Detection (LOD). Equilibrating in a dilute solution "washes out" this excess boundary Li⁺.

-

Validation and Quality Control (Self-Validating System)

A properly conditioned sensor acts as a self-validating system. Before analyzing unknown samples, verify the conditioning success against the following electrochemical benchmarks:

-

Nernstian Slope: Perform a calibration from

M to -

Response Time (

): The sensor should reach 95% of its steady-state potential in < 10 seconds upon a decade change in concentration. Sluggish responses indicate a dehydrated membrane or plasticizer exudation. -

Drift Analysis: Place the sensor in a

M LiCl solution. The potential drift should be < 1 mV/hour . Higher drift indicates that the[Li-ETH 149]⁺ complexation steady-state has not yet been reached.

Storage Protocols

-

Short-Term (Days to Weeks): Store the electrode in a dilute solution of the analyte (e.g., 0.01 M or 0.001 M LiCl) to maintain the hydration layer[4].

-

Long-Term (Months): PVC membranes degrade upon continuous exposure to aqueous solutions due to plasticizer leaching[4]. For long-term storage, disassemble the electrode, gently blot the membrane dry, and store it in a dark, dry environment. A full 24-hour re-conditioning protocol will be required before the next use.

References

- Google Patents (US20060060471A1)

-

Lithium Ion Sensors ResearchGate URL:[Link]

-

23.3: Membrane Ion-Selective Electrodes Chemistry LibreTexts URL:[Link]

-

Determination of complex formation constants of 18 neutral alkali and alkaline earth metal ionophores in poly(vinyl chloride) sensing membranes Analytica Chimica Acta / ResearchGate URL:[Link]

-

11.2: Potentiometric Methods Chemistry LibreTexts URL:[Link]

-

From Molecular and Emulsified Ion Sensors to Membrane Electrodes: Molecular and Mechanistic Sensor Design Accounts of Chemical Research (ACS Publications) URL:[Link]

Sources

Application Notes and Protocols: Solvent Casting Techniques for Lithium-Selective Polymeric Membranes

Introduction: The Critical Role of Membrane Fabrication in Lithium-Selective Technologies

The burgeoning demand for lithium, a cornerstone of modern energy storage and various industrial processes, has catalyzed significant research into efficient and selective extraction and sensing technologies. At the heart of many of these technologies lie lithium-selective polymeric membranes. The performance of these membranes—their selectivity, flux, and stability—is critically dependent on their physical and chemical properties, which are in turn dictated by the fabrication process. Among the various fabrication techniques, solvent casting stands out as a versatile, scalable, and cost-effective method for creating thin, uniform, and functional polymeric membranes.

This comprehensive guide provides detailed application notes and protocols for the solvent casting of lithium-selective polymeric membranes. It is designed for researchers, scientists, and professionals in materials science, chemistry, and drug development who are engaged in the creation and optimization of ion-selective membranes. This document moves beyond a simple recitation of steps, delving into the rationale behind material selection, the causality of procedural choices, and the intricacies of characterization, thereby empowering the reader to not only replicate established methods but also to innovate and troubleshoot effectively.

I. Foundational Principles: The Science Behind Solvent-Casted Lithium-Selective Membranes

A lithium-selective membrane is a carefully engineered composite material, typically comprising a polymer matrix, a plasticizer, and a lithium-selective ionophore. Each component plays a crucial role in the membrane's overall function.

-

The Polymer Matrix: This provides the structural integrity of the membrane. The choice of polymer influences the membrane's mechanical strength, chemical resistance, and thermal stability. Commonly used polymers include Poly(vinyl chloride) (PVC), Poly(vinylidene fluoride) (PVDF) and its copolymers like PVDF-co-hexafluoropropylene (PVDF-HFP), and Cellulose Triacetate (CTA).

-

The Plasticizer: A high-boiling point solvent that is compatible with the polymer, the plasticizer's primary role is to lower the glass transition temperature of the polymer, rendering the membrane flexible and allowing for the mobility of the ionophore and the ion-ionophore complexes within the matrix.[1] The dielectric constant of the plasticizer can also significantly influence the selectivity of the membrane.[2] A common and effective plasticizer for lithium-selective membranes is o-nitrophenyl octyl ether (o-NPOE).[3][4]

-

The Lithium Ionophore: This is the heart of the membrane's selectivity. An ionophore is a molecule that can reversibly bind to a specific ion. For lithium-selective membranes, ionophores are chosen for their high affinity for Li⁺ over other cations, such as Na⁺, K⁺, Mg²⁺, and Ca²⁺. The selectivity is often governed by a "size-fit" concept, where the cavity of the ionophore is ideally sized to accommodate the lithium ion.[5][6] Crown ethers, such as 12-crown-4 and its derivatives, are widely used as lithium ionophores.[7][8]

The solvent casting process itself involves dissolving these components in a volatile solvent to create a homogeneous "casting cocktail." This solution is then cast onto a flat substrate, and the solvent is allowed to evaporate under controlled conditions, leaving behind a thin, solid membrane.

II. Materials and Reagents: A Curated Selection for High-Performance Membranes

The quality and purity of the starting materials are paramount to fabricating high-performance lithium-selective membranes.

Table 1: Recommended Materials and Reagents

| Component | Material/Reagent | Supplier Examples | Key Considerations |

| Polymer | High molecular weight PVC | Sigma-Aldrich, Alfa Aesar | High molecular weight provides better mechanical strength. |

| PVDF-HFP (e.g., Kynar Flex®) | Arkema, Solvay | Offers good electrochemical stability and flexibility. | |

| Cellulose Triacetate (CTA) | Eastman, Acros Organics | Provides good film-forming properties. | |

| Plasticizer | o-Nitrophenyl octyl ether (o-NPOE) | Sigma-Aldrich, TCI Chemicals | High dielectric constant often enhances selectivity. |

| Tris(2-ethylhexyl) phosphate (TEHP) | Sigma-Aldrich, Alfa Aesar | An alternative plasticizer with different properties. | |

| Dibutyl phthalate (DBP) | Sigma-Aldrich, Fisher Scientific | A common, general-purpose plasticizer. | |

| Ionophore | 12-Crown-4 (Lithium Ionophore V) | Sigma-Aldrich, Strem Chemicals | Specific for lithium ions.[7] |

| Lithium Ionophore VI | AG Scientific, Blue Tiger Scientific | A commercially available, high-selectivity ionophore.[9][10][11] | |

| Other Crown Ethers & Derivatives | Various specialty chemical suppliers | The choice depends on the desired selectivity and application.[5] | |

| Solvent | Tetrahydrofuran (THF), inhibitor-free | Sigma-Aldrich, Fisher Scientific | A good solvent for PVC and many ionophores. Highly volatile. |

| N-Methyl-2-pyrrolidone (NMP) | Sigma-Aldrich, Alfa Aesar | A less volatile solvent, often used for PVDF-based membranes. | |

| Acetone | Fisher Scientific, VWR | Can be used as a solvent or co-solvent. | |

| Dichloromethane (DCM) | Fisher Scientific, VWR | A solvent for CTA. |

III. Detailed Protocols for Solvent Casting

The following protocols provide step-by-step instructions for preparing lithium-selective membranes using different polymer matrices. Safety is paramount: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, especially when handling volatile and potentially hazardous solvents like THF and NMP.[2][9][12][13][14][15][16][17]

Protocol 1: PVC-Based Lithium-Selective Membrane

This protocol is a standard method for preparing ion-selective membranes for applications such as ion-selective electrodes (ISEs).

Materials:

-

High molecular weight PVC powder

-

o-Nitrophenyl octyl ether (o-NPOE)

-

Lithium ionophore (e.g., 12-crown-4)

-

Tetrahydrofuran (THF), inhibitor-free

-

Glass petri dish or a flat glass plate with a casting ring

Procedure:

-

Preparation of the Casting Cocktail:

-

In a clean, dry glass vial, weigh out the components. A typical composition is approximately 33% PVC, 66% o-NPOE, and 1% lithium ionophore by weight. For example, for a 200 mg membrane, use:

-

PVC: 66 mg

-

o-NPOE: 132 mg

-

Lithium Ionophore: 2 mg

-

-

Add approximately 2 mL of THF to the vial.

-

Seal the vial and stir the mixture using a magnetic stirrer or vortex mixer until all components are completely dissolved, resulting in a clear, slightly viscous solution. This may take several hours.

-

-

Casting the Membrane:

-

Place the glass petri dish or casting ring on a perfectly level surface in a fume hood.

-

Carefully pour the casting cocktail into the center of the petri dish or ring.

-

Cover the petri dish with its lid, leaving a small gap to allow for slow solvent evaporation. This controlled evaporation is crucial to prevent the formation of bubbles and to ensure a uniform membrane thickness.[18] A slower evaporation rate generally leads to a more homogeneous and defect-free membrane.[14]

-

-

Solvent Evaporation and Membrane Formation:

-

Allow the solvent to evaporate at room temperature for at least 24 hours. The time required will depend on the volume of solvent and the size of the gap left for evaporation.

-

Once the membrane appears dry and is no longer tacky to the touch, it can be carefully peeled from the glass substrate using tweezers.

-

-

Post-Casting Treatment (Optional but Recommended):

Protocol 2: PVDF-HFP-Based Lithium-Selective Membrane

PVDF-HFP is often used for applications requiring greater electrochemical stability, such as in battery separators.

Materials:

-

PVDF-HFP copolymer

-

o-Nitrophenyl octyl ether (o-NPOE)

-

Lithium ionophore

-

N-Methyl-2-pyrrolidone (NMP) or Acetone

-

Glass plate and a doctor blade or casting knife

Procedure:

-

Preparation of the Casting Cocktail:

-

A typical formulation for a PVDF-HFP membrane might be 15-20 wt% polymer in NMP. The plasticizer and ionophore content can be varied, but a good starting point is a 2:1 weight ratio of plasticizer to polymer, with the ionophore at 1-2 wt% of the total solids.

-

Dissolve the PVDF-HFP in NMP by stirring at a slightly elevated temperature (e.g., 50-60°C) to facilitate dissolution.

-

Once the polymer is fully dissolved, cool the solution to room temperature and then add the o-NPOE and lithium ionophore. Stir until a homogeneous solution is obtained.

-

-

Casting the Membrane:

-

Secure the clean glass plate to a flat surface.

-

Set the gap of the doctor blade to the desired membrane thickness (e.g., 100-200 µm).

-

Pour a line of the casting cocktail onto the glass plate in front of the doctor blade.

-

Draw the doctor blade smoothly and at a constant speed across the glass plate to cast a uniform film.[23]

-

-

Solvent Evaporation and Phase Inversion:

-

The membrane can be formed by simple solvent evaporation in a fume hood at room temperature or in an oven at a controlled temperature (e.g., 60-80°C) to accelerate the process.

-

Alternatively, a phase inversion method can be used, where the cast film is immersed in a non-solvent bath (e.g., water). This process induces the precipitation of the polymer and the formation of a porous structure, which can be desirable for applications like battery separators.[12][15][24]

-

-

Washing and Drying:

-

If a non-solvent bath is used, the membrane should be thoroughly washed with deionized water to remove any residual solvent and other soluble components.

-

Dry the membrane in a vacuum oven at a moderate temperature (e.g., 50°C) until a constant weight is achieved.

-

Diagram of the Solvent Casting Workflow

Caption: Workflow for solvent casting of lithium-selective membranes.

IV. Characterization and Quality Control: Validating Membrane Performance

Thorough characterization is essential to ensure the fabricated membranes meet the required performance standards.

Physical and Morphological Characterization

-

Thickness: Measured using a digital micrometer at multiple points to ensure uniformity.

-

Surface Morphology: Investigated using Scanning Electron Microscopy (SEM) to assess surface porosity and identify any defects.

-

Water Uptake: Determined by measuring the weight difference between the dry and wet membrane after immersion in water for a specified period.

Electrochemical Characterization

-

Ion Exchange Capacity (IEC): This measures the number of fixed ionic groups per unit weight of the membrane. A common method involves equilibrating the membrane in a known concentration of an ionic solution and then titrating the solution to determine the amount of ion exchange.

-

Membrane Potential: Measured by placing the membrane between two solutions of different lithium salt concentrations and measuring the potential difference using reference electrodes (e.g., Ag/AgCl).[8][25][26][27]

-

Electrochemical Impedance Spectroscopy (EIS): This powerful technique is used to determine the membrane's ionic conductivity and to investigate the different resistances within the membrane system.[28][29][30][31][32][33]

Performance Evaluation

-

Lithium Ion Flux: This is a measure of the rate at which lithium ions pass through the membrane. It is typically determined using a two-compartment diffusion cell, where the concentration of lithium ions in the receiving compartment is monitored over time.[34][35][36]

-

Selectivity: The ability of the membrane to preferentially transport lithium ions over other ions is a critical performance metric. Selectivity coefficients can be determined using methods like the Fixed Interference Method (FIM) or the Matched Potential Method (MPM), where the membrane's potential response is measured in the presence of interfering ions.[37][38]

Table 2: Key Performance Metrics and Characterization Techniques

| Parameter | Description | Typical Characterization Method(s) |

| Lithium Ion Flux | Rate of lithium ion transport across the membrane. | Diffusion cell experiments with ICP-MS or AAS analysis of the receiving solution. |

| Selectivity Coefficient (kpotLi,M) | A quantitative measure of the membrane's preference for Li⁺ over an interfering ion Mⁿ⁺. | Potentiometric measurements (FIM, MPM). |

| Ionic Conductivity (σ) | A measure of the membrane's ability to conduct ions. | Electrochemical Impedance Spectroscopy (EIS). |

| Mechanical Strength | The ability of the membrane to withstand physical stress. | Tensile strength testing. |

V. Troubleshooting Common Issues in Solvent Casting

Table 3: Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Bubbles in the membrane | Solvent evaporation is too rapid; trapped air in the casting cocktail. | Slow down the evaporation rate by covering the casting dish; degas the casting cocktail using a short burst of sonication or by applying a gentle vacuum.[18] |

| Uneven membrane thickness | Non-level casting surface; inconsistent speed of the doctor blade. | Ensure the casting surface is perfectly level; practice a smooth and consistent casting motion with the doctor blade. |

| Cracked or brittle membrane | Insufficient plasticizer content; polymer molecular weight is too low. | Increase the plasticizer concentration; use a higher molecular weight polymer. |

| Poor adhesion to the substrate (for electrode applications) | Incompatible substrate surface. | Surface treatment of the substrate (e.g., plasma treatment) may be necessary to improve adhesion. |

| Low lithium selectivity | Inappropriate ionophore or plasticizer; non-optimal component ratios; presence of impurities. | Screen different ionophores and plasticizers; optimize the component concentrations; ensure high purity of all materials.[39][40][41] |

| Low lithium flux | Membrane is too thick; low porosity (if desired); high tortuosity of pores. | Reduce the cast film thickness; modify the casting procedure to increase porosity (e.g., use of a non-solvent bath); optimize the solvent system. |

Diagram of Key Component Interactions

Caption: Interactions of key components in a lithium-selective membrane.

VI. Conclusion and Future Outlook